Isoproturon-d6

Descripción general

Descripción

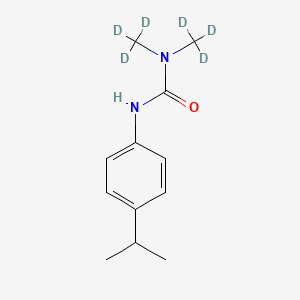

Isoproturon-d6 is an isotopically labeled compound of the phenylurea herbicide isoproturon. It is primarily used as an analytical standard in various scientific studies. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, making it useful for tracing and analytical purposes. The chemical formula for this compound is C12H12D6N2O, and it has a molecular weight of 212.32 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Isoproturon-d6 involves the incorporation of deuterium atoms into the isoproturon molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process. For instance, the reaction of 4-isopropylphenyl isocyanate with deuterated dimethylamine can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts to ensure high yield and purity. The process may include steps such as deuterium exchange reactions, purification through chromatography, and crystallization to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

Isoproturon-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:

Oxidation: this compound can be oxidized to form corresponding oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to facilitate the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted phenylurea compounds .

Aplicaciones Científicas De Investigación

Isoproturon-d6 is widely used in scientific research due to its isotopic labeling. Some key applications include:

Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of isoproturon in environmental and biological samples.

Environmental Studies: Employed in studies to trace the fate and degradation of isoproturon in soil and water.

Toxicological Research: Utilized to investigate the toxicological effects of isoproturon and its metabolites on various organisms.

Biochemical Studies: Helps in studying the interaction of isoproturon with enzymes and other biological molecules.

Mecanismo De Acción

The mechanism of action of Isoproturon-d6 mirrors that of isoproturon. It acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound leads to the accumulation of acetylcholine in the body, affecting nerve signal transmission. This mechanism is crucial for its herbicidal activity, as it disrupts the normal functioning of plant cells .

Comparación Con Compuestos Similares

Isoproturon-d6 is compared with other phenylurea herbicides such as diuron, linuron, and chlorotoluron. While all these compounds share a similar mode of action, this compound is unique due to its isotopic labeling, which makes it particularly useful for analytical and tracing studies. The deuterium atoms in this compound provide a distinct advantage in mass spectrometry, allowing for precise quantification and analysis .

List of Similar Compounds

- Diuron

- Linuron

- Chlorotoluron

- Monuron

- Fenuron

Actividad Biológica

Isoproturon-d6 is a deuterated derivative of isoproturon, a widely used herbicide in agriculture. The incorporation of deuterium allows for enhanced analytical detection and quantification in environmental studies. This compound is particularly significant in assessing the biological activity and environmental impact of herbicides.

| Property | Value |

|---|---|

| CAS Number | 217487-17-7 |

| Molecular Formula | C₁₃H₁₈D₆N₂O |

| Molecular Weight | 232.36 g/mol |

| Solubility | Soluble in water and organic solvents |

| Log Kow | 2.5 |

Isoproturon acts primarily as a photosynthesis inhibitor, targeting the photosystem II complex in plants. This inhibition disrupts the electron transport chain, leading to reduced growth and eventual plant death. The biological activity of this compound has been studied to understand its degradation pathways and the microbial communities involved in its breakdown.

Microbial Degradation

Research indicates that certain bacteria can effectively degrade isoproturon, contributing to its bioremediation in contaminated environments. For instance, studies have identified specific bacterial consortia capable of mineralizing isoproturon, which involves breaking down the compound into less harmful metabolites.

Case Study: Bacterial Degradation

A study characterized a bacterial community from agricultural soils that could degrade isoproturon effectively. Key findings include:

- Bacterial Isolates : Several strains were isolated, with Sphingomonas sp. identified as a primary degrader.

- Degradation Kinetics : The degradation followed first-order kinetics, with a half-life of approximately 5 days under optimal conditions (pH 6.5, 28°C).

- Metabolites Identified : Intermediate metabolites such as 4-isopropylaniline were detected during the degradation process.

Environmental Impact

This compound's persistence in the environment raises concerns about its ecological effects. Studies have shown that it can accumulate in soil and water systems, affecting non-target organisms.

Table: Environmental Concentrations of this compound

| Location | Concentration (ng/L) | Sample Type |

|---|---|---|

| Agricultural Runoff | 150-200 | Surface Water |

| Groundwater | 50-100 | Groundwater Samples |

| Soil | >5000 | Soil Samples |

Analytical Methods for Detection

This compound is commonly used as an internal standard in analytical methods to quantify its parent compound and metabolites in environmental samples. Techniques include:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method provides high sensitivity and specificity for detecting low concentrations of this compound in complex matrices.

- Stir Bar Sorptive Extraction (SBSE) : Used for pre-concentration of pesticides from aqueous samples, enhancing detection limits.

Method Validation Example

A validation study demonstrated that using this compound as a surrogate standard improved the accuracy of pesticide quantification in water samples by compensating for matrix effects during analysis.

Propiedades

IUPAC Name |

3-(4-propan-2-ylphenyl)-1,1-bis(trideuteriomethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9(2)10-5-7-11(8-6-10)13-12(15)14(3)4/h5-9H,1-4H3,(H,13,15)/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIYMUZLKQOUOZ-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)NC1=CC=C(C=C1)C(C)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583575 | |

| Record name | N,N-Bis[(~2~H_3_)methyl]-N'-[4-(propan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217487-17-7 | |

| Record name | N,N-Bis[(~2~H_3_)methyl]-N'-[4-(propan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 217487-17-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.